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Compound of Interest

Compound Name: GSK8612

CAS No.: 2361659-62-1

Cat. No.: B15605141

Get Quote

GSK8612 is a potent and highly selective small-molecule inhibitor of TANK-binding kinase 1

(TBK1).[1][2][3] TBK1 is a non-canonical IκB kinase (IKK) family member that plays a crucial

role in innate immunity, oncogenesis, and neuroinflammation.[1][4][5] This guide provides a

comparative analysis of GSK8612's selectivity against other kinases, supported by

experimental data, to assist researchers in evaluating its potential as a specific

pharmacological probe for TBK1.

Kinase Selectivity Profile
The selectivity of GSK8612 was assessed using a kinobead-based affinity profiling method in

cell and tissue extracts. The results demonstrate exceptional selectivity for TBK1.[1] The

compound exhibited an average dissociation constant (pKd) of 8.0 for TBK1.[1][6][7] Notably,

no off-target kinases were identified within a 10-fold affinity range relative to TBK1.[1][6] Its

selectivity over the closest family member, IKKε, is 100-fold.[1]
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Target Kinase Average pKd Selectivity vs. TBK1

TBK1 8.0 -

STK17B 6.2 63-fold

IKKε 6.0 100-fold

AAK1 5.1 794-fold

Data sourced from kinobead

affinity profiling experiments.[1]

pKd is the negative logarithm

of the dissociation constant

(Kd); a higher value indicates

stronger binding affinity.

In biochemical assays using recombinant TBK1, GSK8612 demonstrated an average pIC50 of

6.8.[3][6][8] In cellular assays, GSK8612 effectively inhibited downstream TBK1 signaling, with

a pIC50 of 6.0 for the inhibition of IRF3 phosphorylation in Ramos cells and 6.1 for the

inhibition of IFNα secretion in human peripheral blood mononuclear cells (PBMCs).[1]

Signaling Pathway of GSK8612 Action
TBK1 is a central kinase in the signaling pathways that lead to the production of type I

interferons (IFNs) in response to pathogenic nucleic acids. It is activated downstream of Toll-

like receptors (TLR3, TLR4) via the TRIF adaptor protein, and by cytosolic DNA sensors via the

STING adaptor.[1][5] Upon activation, TBK1 phosphorylates the transcription factor IRF3, which

then dimerizes, translocates to the nucleus, and induces the expression of IFNβ. GSK8612
exerts its effect by directly inhibiting the kinase activity of TBK1, thereby blocking the

phosphorylation of IRF3 and subsequent IFNβ secretion.[1][4]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6512007/
https://www.benchchem.com/product/b15605141/docs?utm_src=pdf-body#comparative-selectivity-profile-of-gsk8612-against-other-kinases
https://www.medchemexpress.com/gsk8612.html
https://www.selleckchem.com/products/gsk8612.html
https://www.targetmol.com/compound/gsk8612-
https://www.benchchem.com/product/b15605141/docs?utm_src=pdf-body#comparative-selectivity-profile-of-gsk8612-against-other-kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6512007/
https://www.benchchem.com/product/b15605141/docs?utm_src=pdf-body#comparative-selectivity-profile-of-gsk8612-against-other-kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6512007/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10343
https://www.benchchem.com/product/b15605141/docs?utm_src=pdf-body#comparative-selectivity-profile-of-gsk8612-against-other-kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6512007/
https://www.researchgate.net/publication/331662040_Discovery_of_GSK8612_a_Highly_Selective_and_Potent_TBK1_Inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


dsRNA / dsDNA

TLR3 / STING

TBK1

IRF3

 P

GSK8612

p-IRF3

Nucleus

IFNβ Secretion

Click to download full resolution via product page

GSK8612 inhibits TBK1-mediated phosphorylation of IRF3.

Experimental Protocols
1. Kinobeads Affinity Profiling
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This method was used to determine the binding affinity and selectivity of GSK8612 against a

broad range of kinases in a cellular context.

Cell Lysate Preparation: A mixture of different cell lines and tissues were lysed to create a

protein extract representing a broad range of the human kinome.

Compound Incubation: The cell lysate was incubated with GSK8612 at various

concentrations to allow for binding to target kinases.

Affinity Chromatography: The lysate was then passed over a column containing beads

immobilized with a broad-spectrum kinase inhibitor matrix (kinobeads). Kinases not bound by

GSK8612 were captured by the beads.

Elution and Digestion: The captured proteins were eluted, digested into peptides.

LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Data Analysis: The amount of each kinase captured in the presence of GSK8612 was

compared to a DMSO control. A decrease in the amount of a captured kinase indicated

binding to GSK8612. Dissociation constants (Kd) were calculated from the concentration-

response curves.[1]

2. Cellular IRF3 Phosphorylation Assay (Western Blot)

This assay confirmed the ability of GSK8612 to inhibit TBK1 activity within a cellular pathway.

Cell Culture and Treatment: Ramos cells (a human B-lymphocyte cell line) were cultured in

RPMI1640 media with 2% fetal bovine serum. The cells were pre-incubated with varying

concentrations of GSK8612 for 60 minutes.[6]

Stimulation: The TBK1 pathway was activated by stimulating the cells with the TLR3 ligand

poly(I:C) (30 µg/mL) for 120 minutes at 37°C.[6]

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was

determined.
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Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a

membrane, and probed with primary antibodies specific for phosphorylated IRF3 (Ser396)

and total IRF3.

Detection and Analysis: Membranes were incubated with secondary antibodies and

visualized. Densitometry was used to quantify the levels of p-IRF3 relative to total IRF3, and

pIC50 values were calculated.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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